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molecular formula C21H27N9O3S B8773766 1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl-

1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl-

Cat. No. B8773766
M. Wt: 485.6 g/mol
InChI Key: RNTFRUPRTOCGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

2 M NH3 in 2-propanol (2.00 mL, 92 mmol) was added to N-(6-methoxypyridin-3-yl)-3-(4-methyl-6-(methylthio)-1,3,5-triazin-2-yl)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-2-amine (221 mg, 0.428 mmol) and the mixture was sealed and heated at 90° C. overnight. After cooling, the reaction mixture was concentrated, adsorbed onto a plug of silica gel and chromatographed through a RediSep®, Teledyne ISCO, Lincoln, Nebr., pre-packed silica gel column (DCM to 10% MeOH in DCM) followed by washing of the isolated solid with MeOH to give 4-(2-(6-methoxypyridin-3-ylamino)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine (117 mg, 0.241 mmol, 56.3% yield) as a yellow solid. LCMS (API-ES) m/z 486 (M+H); 1H NMR (400 MHz, d6-DMSO) δ 11.76 (br. s., 1H) 8.71 (br. s., 1H) 8.55 (br. s., 1H) 8.03-8.28 (m, 2H) 7.87 (br. s., 1H) 7.73 (br. s., 1H) 6.82 (d, J=7.63 Hz, 1H) 3.84 (br. s., 3H) 3.48 (br. s., 2H) 3.11 (br. s., 4H) 2.87 (br. s., 3H) 2.52-2.58 (m, 3H) 2.44 (br. s., 4H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
N-(6-methoxypyridin-3-yl)-3-(4-methyl-6-(methylthio)-1,3,5-triazin-2-yl)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-2-amine
Quantity
221 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].CC(O)C.[CH3:6][O:7][C:8]1[N:13]=[CH:12][C:11]([NH:14][C:15]2[C:20]([C:21]3[N:26]=[C:25]([CH3:27])[N:24]=[C:23](SC)[N:22]=3)=[CH:19][C:18]([CH2:30][N:31]3[CH2:36][CH2:35][N:34]([S:37]([CH3:40])(=[O:39])=[O:38])[CH2:33][CH2:32]3)=[CH:17][N:16]=2)=[CH:10][CH:9]=1>>[CH3:6][O:7][C:8]1[N:13]=[CH:12][C:11]([NH:14][C:15]2[C:20]([C:21]3[N:26]=[C:25]([CH3:27])[N:24]=[C:23]([NH2:1])[N:22]=3)=[CH:19][C:18]([CH2:30][N:31]3[CH2:32][CH2:33][N:34]([S:37]([CH3:40])(=[O:38])=[O:39])[CH2:35][CH2:36]3)=[CH:17][N:16]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
2 mL
Type
reactant
Smiles
CC(C)O
Name
N-(6-methoxypyridin-3-yl)-3-(4-methyl-6-(methylthio)-1,3,5-triazin-2-yl)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-2-amine
Quantity
221 mg
Type
reactant
Smiles
COC1=CC=C(C=N1)NC1=NC=C(C=C1C1=NC(=NC(=N1)C)SC)CN1CCN(CC1)S(=O)(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed through a RediSep®, Teledyne ISCO, Lincoln, Nebr
WASH
Type
WASH
Details
by washing of the isolated solid with MeOH

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)NC1=NC=C(C=C1C1=NC(=NC(=N1)C)N)CN1CCN(CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.241 mmol
AMOUNT: MASS 117 mg
YIELD: PERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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